Home > Products > Screening Compounds P8278 > 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- - 172648-58-7

3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-

Catalog Number: EVT-3245922
CAS Number: 172648-58-7
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[4,5-b]pyridine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. [, ] They are considered privileged structures due to their ability to interact with various biological targets. [, ] These compounds are often explored as potential pharmaceutical agents, particularly as angiotensin II receptor antagonists. [, , , , ]

2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Compound Description: 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a crucial intermediate in the synthesis of potent angiotensin II receptor antagonists [, ]. These antagonists are significant for their potential in treating various conditions like hypertension and heart failure.

L-158,809 (5,7-Dimethyl-2-ethyl-3-[[2'-(1H-tetrazol-5yl)[1,1']-biphenyl-4-yl]-methyl]-3H-imidazo[4,5-b]pyridine)

Compound Description: L-158,809 is a potent, competitive, and specific antagonist of the AT1 subtype of angiotensin II (AII) receptors [, ]. It exhibits significant potential as an antihypertensive agent due to its long duration of action and efficacy comparable to angiotensin-converting enzyme inhibitors [].

MK-996 (N-[[4'-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-benzamide)

Compound Description: MK-996 is a highly potent and selective antagonist of the AT1 angiotensin II receptor subtype [, ]. It exhibits competitive binding with high affinity for AT1 receptors across various species []. Additionally, MK-996 demonstrates slow dissociation from AT1 receptors, potentially contributing to its prolonged duration of action [].

[11C]MK-996 (N-[[4'-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl][1,1'-biphenyl]-2-yl]sulfonyl]-4-[11C]methoxybenzamide)

Compound Description: [11C]MK-996 is a radiolabeled analog of MK-996, designed for use in positron emission tomography (PET) studies []. It retains the high potency and selectivity for the AT1 receptor, making it a valuable tool for investigating the role of the renin-angiotensin system in vivo.

3-[[N-(2-carboxy-3,6-dichlorobenzoyl)-5-indolyl]methyl]-5,7-dimethyl-2-ethyl-3H-imidazo[4,5-b]pyridine (14b)

Compound Description: This compound belongs to a series of N-acylated indoles designed and synthesized to explore their potential as angiotensin II receptor antagonists []. It emerged as a potent antagonist for the AT1 receptor, exhibiting significantly higher potency compared to its unsubstituted parent compound and the corresponding dihydroindole analog [].

Classification

This compound can be classified as:

  • Chemical Family: Heterocyclic compounds
  • Substituents: Contains methyl groups at positions 5 and 7 of the imidazo ring and a hydroxymethyl group at position 2.
  • IUPAC Name: 3H-imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Synthesis Analysis

The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves several methods. One common approach is through the condensation of substituted aldehydes with amino-pyridine derivatives.

General Synthetic Procedure

  1. Reagents: A solution of 2-nitro-3-aminopyridine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in dimethylformamide (4 mL) is treated with sodium dithionite (3.0 mmol).
  2. Reaction Conditions: The mixture is heated at 60°C for 24 hours.
  3. Workup: After cooling, the reaction mixture is filtered to remove unreacted sodium dithionite. The filtrate is concentrated under reduced pressure to yield the desired product.
  4. Purification: The crude product can be recrystallized from ethanol for purification.
Molecular Structure Analysis

The molecular structure of 3H-imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- can be described as follows:

  • Core Structure: The compound features a bicyclic structure formed by an imidazole ring fused to a pyridine ring.
  • Substituents: The presence of two methyl groups at the 5 and 7 positions enhances lipophilicity and may influence biological activity.
  • Functional Group: The hydroxymethyl group at position 2 contributes to its reactivity and potential hydrogen bonding capabilities.

Structural Data

  • Molecular Formula: C10H10N2O
  • Molecular Weight: Approximately 178.20 g/mol
Chemical Reactions Analysis

3H-imidazo[4,5-b]pyridine derivatives can participate in various chemical reactions due to their electrophilic and nucleophilic sites:

  1. Nucleophilic Substitution Reactions: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitutions, which can lead to diverse derivatives.
  3. Condensation Reactions: The hydroxymethyl group can undergo further reactions such as etherification or esterification.

These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action for compounds like 3H-imidazo[4,5-b]pyridine derivatives often involves interaction with specific biological targets:

  1. Protein Binding: These compounds may bind to various proteins, including kinases or receptors, affecting their activity.
  2. Inhibition Mechanisms: For instance, some derivatives have shown selective inhibition against Aurora kinases, which are crucial in cell cycle regulation .
  3. Biochemical Pathways: Interaction with metabolic pathways can lead to altered cellular responses or apoptosis in cancer cells.

Understanding these mechanisms is vital for developing therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Generally soluble in polar solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may be sensitive to strong acids or bases.
  • Reactivity: Can participate in various chemical transformations due to the presence of reactive functional groups.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized compounds .

Applications

3H-Imidazo[4,5-b]pyridine derivatives have several scientific applications:

  1. Pharmaceutical Development: These compounds are being explored as potential drugs due to their biological activities against cancer and other diseases.
  2. Chemical Probes: They serve as useful tools in biochemical research for studying enzyme functions or cellular processes.
  3. Material Science: Some derivatives may find applications in developing new materials due to their unique electronic properties.
Introduction to Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Taxonomy of Imidazo[4,5-b]pyridine Derivatives

Systematic naming of imidazo[4,5-b]pyridines follows IUPAC fusion rules: the prefix "imidazo" designates the five-membered ring, while "[4,5-b]" specifies the bond fusion to pyridine positions 4 and 5. The parent compound, 3H-imidazo[4,5-b]pyridine, permits substitution at six distinct positions:

  • N1/N3: Influences H-bond donation capacity and tautomerism
  • C2: Site for key pharmacophore attachment (e.g., methanol, ethyl)
  • C5/C6/C7: Modulates electronic distribution and steric bulk [10]

Table 1: Structural Taxonomy of Key Imidazo[4,5-b]pyridine Derivatives

Substitution PatternRepresentative CompoundBiological Target
2-Ethyl-5,7-dimethylAdenosine antagonist [3]A₁ receptor (Ki = 101 nM)
7-(Pyrazol-4-yl)Kinase inhibitor 7a [4]Aurora-A (IC₅₀ = 212 nM)
5-Amino-6-cyanoAntiproliferative agent [1]DNA intercalation
2-Methanol-5,7-dimethylTarget compoundUndefined (potential kinase/GPCR)

The 5,7-dimethyl-2-methanol variant belongs to the 2-oxygenated subclass, where the methanol group (-CH₂OH) enables hydrogen bonding and metabolic resistance compared to labile esters. The 5,7-dimethyl configuration enhances lipophilicity and steric shielding of the core, potentially reducing off-target interactions [6].

Historical Development of Imidazo[4,5-b]pyridine-Based Pharmacophores

The medicinal evolution of this scaffold unfolded through three key phases:

Phase 1: Purine Mimicry Exploration (1980s-2000s)Early work exploited the scaffold's similarity to adenine, yielding angiotensin II antagonists like 2-butyl-5,7-dimethyl derivatives (e.g., WO1995007274) with sub-micromolar AT₁ affinity [10]. These established the core's druggability but suffered from metabolic oxidation at C2 alkyl chains.

Phase 2: Kinase Inhibitor Renaissance (2005-2015)The discovery of 7-(pyrazol-4-yl) derivatives as Aurora kinase inhibitors marked a breakthrough. Compound 7a (Aurora-A IC₅₀ = 212 nM) demonstrated how C7 heteroarylation enables deep pocket binding, while C2 groups (e.g., 1,3-dimethylpyrazole) modulated selectivity [4]. Concurrently, 2-arylimidazo[4,5-b]pyridines emerged as potent JAK1 and B-Raf inhibitors, cementing the scaffold's oncology utility [1].

Phase 3: Functionalization and Selectivity Refinement (2015-Present)Recent efforts focus on polar 2-substituents to improve solubility and selectivity. The 2-methanol group represents this trend – its hydroxyl group theoretically enables H-bonding to kinase hinge regions while mitigating the hERG risks associated with lipophilic 2-ethyl analogs [9]. The 5,7-dimethyl configuration in this derivative likely originated from adenosine antagonist optimizations where ethyl/methyl combinations balanced potency and metabolic stability [3].

Table 2: Historical Milestones in Imidazo[4,5-b]pyridine Development

Year RangeKey AdvancementRepresentative CompoundTarget Profile
1990-2000Angiotensin II antagonists2-n-Butyl-5,7-dimethylAT₁ receptor IC₅₀ = 110 nM
2005-2010Aurora kinase inhibitors7a (1-benzylpyrazol-4-yl)Aurora-A IC₅₀ = 212 nM
2011-2015JAK1/B-Raf selective inhibitors2-Aryl-6-fluoro derivativesJAK1 IC₅₀ < 50 nM
2016-PresentPolar 2-substituents for safety optimization2-Methanol-5,7-dimethylComputational target prediction

Significance of 2-Substituent Modifications on Bioactivity Profiles

The C2 position serves as the primary pharmacophore anchor point, with minor alterations triggering profound bioactivity shifts:

  • Lipophilicity Modulation: Replacing 2-ethyl (logP ≈ 2.14) with 2-methanol (calculated logP ≈ 1.38) enhances aqueous solubility by >20-fold while potentially reducing CYP450 metabolism. This follows Craig plot bioisostere principles where oxygen incorporation reduces hydrophobicity (π ≈ -0.67 for OH vs CH₃) [9].

  • Hydrogen-Bonding Capacity: The methanol group introduces both H-bond donor (OH) and acceptor (O) functionality absent in alkyl analogs. This mimics the purine N1-H interaction pattern, potentially improving target engagement with kinases like Aurora-A that require hinge region H-bonding [4].

  • Conformational Effects: The -CH₂OH group's rotational freedom enables adaptive binding to diverse targets. Molecular modeling suggests three dominant rotamer states (gauche+, gauche-, anti) that may engage different biological targets via conformational selection [9].

Table 3: Comparative Bioactivity of C2-Modified 5,7-Dimethyl Imidazo[4,5-b]pyridines

C2 SubstituentRepresentative TargetAffinity/PotencyKey Property Changes
EthylAdenosine A₁ receptorKi = 101 nM [3]High lipophilicity (logP 2.14)
MethanolUndefinedComputational predictionEnhanced solubility (clogP ≈ 1.38)
CarboxylateDNA intercalationΔTm = +5.2°C [1]Charge-dependent nucleic acid binding
Aminomethyl5-HT₆ receptorKi = 38 nM [8]Cationic at physiological pH

The ethyl-to-methanol transition exemplifies single-atom modification strategies (SAMs) where oxygen insertion dramatically alters electronic properties: Hammett σₚ values shift from -0.01 (ethyl) to +0.52 (hydroxymethyl), enhancing the scaffold's hydrogen bond acceptance capacity while reducing electron donation to the fused ring system [2] [9]. This "oxygen scan" approach balances target engagement and physicochemical properties, potentially unlocking new target classes while mitigating the safety limitations of lipophilic predecessors.

Properties

CAS Number

172648-58-7

Product Name

3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-

IUPAC Name

(5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C9H11N3O/c1-5-3-6(2)10-9-8(5)11-7(4-13)12-9/h3,13H,4H2,1-2H3,(H,10,11,12)

InChI Key

KKQIUNASZAWCJV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1NC(=N2)CO)C

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.